molecular formula C20H17N3O2S B2608486 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide CAS No. 332384-04-0

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2608486
CAS No.: 332384-04-0
M. Wt: 363.44
InChI Key: CDHJVWWIURXEFI-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, built on a privileged scaffold. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized as a "drug preconception" scaffold due to its wide range of biological activities . This structure is found in numerous commercially available drugs and bioactive molecules. Compounds featuring both the imidazo[1,2-a]pyridine moiety and a sulfonamide functional group have demonstrated considerable potential in early-stage research, particularly as anti-infective and anti-tubercular agents . Research on closely related analogs has shown that imidazo[1,2-a]pyridine sulfonamides (IPSs) can exhibit excellent in vitro inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with some derivatives demonstrating high potency and selectivity . The mechanism of action for this class of compounds is an area of active investigation; molecular docking and dynamics studies suggest that highly active analogs may function by inhibiting the essential mycobacterial enoyl acyl carrier protein reductase (InhA) enzyme, a validated target for antimycobacterial agents . Beyond infectious disease research, the imidazo[1,2-a]pyridine scaffold is also investigated for its potential in other therapeutic areas, including anti-inflammatory and anti-cancer applications . This product is intended for research purposes to further explore these and other biochemical pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-15-5-11-18(12-6-15)26(24,25)22-17-9-7-16(8-10-17)19-14-23-13-3-2-4-20(23)21-19/h2-14,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHJVWWIURXEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer potential of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide through various studies:

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific pathways involved in tumor growth and survival.
  • Case Study Findings :
    • In a study evaluating the compound's efficacy against colorectal carcinoma (HCT116) cells, it demonstrated an IC50 value lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
    • Another investigation into its derivatives revealed significant anticancer activity across multiple human cancer cell lines, including breast and cervical cancers, with some compounds exhibiting selectivity towards cancer cells over normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. Its derivatives have exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Research Insights :
    • A study highlighted that certain structural modifications enhanced the antimicrobial efficacy of related compounds, suggesting that the sulfonamide group plays a crucial role in their biological activity .
    • The presence of specific substituents on the aromatic rings was found to increase the potency against resistant bacterial strains, making these compounds valuable in addressing antibiotic resistance issues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

  • Key Modifications : Variations in substituents on the imidazo and phenyl rings have been systematically studied to identify their impact on biological activity.
  • Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity based on chemical structure, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenation (e.g., chloro in 3p, fluoro in 13A) and bulky groups (e.g., dibromomethyl in 3p) significantly alter melting points and solubility.
  • Sulfonamide Variations : Replacement of 4-methylbenzenesulfonamide with methanesulfonamide (CAS 104691-59-0) reduces molecular weight but may impact target binding due to decreased aromatic interactions .

Biological Activity

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H15N3O2S
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with various biological targets, including kinases and phosphodiesterases.

Key Mechanisms:

  • ENPP1 Inhibition : Recent studies have highlighted that derivatives of imidazo[1,2-a]pyridine can inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator in the cGAS-STING pathway, enhancing immune responses against tumors .
  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting V600EBRAF, a mutant form of the BRAF kinase implicated in many cancers .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance:

  • Growth Inhibition : In vitro assays have shown that related compounds exhibit substantial growth inhibition across multiple cancer cell lines. The most potent derivatives reached IC50 values as low as 0.49 µM against V600EBRAF .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related imidazole derivatives have displayed broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .

Study Overview

A study published in MDPI analyzed the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents. The study found that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation and induced apoptosis .

Table of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
ENPP1 InhibitionImidazo[1,2-a]pyrazine derivative 75.70
V600EBRAF InhibitionVarious imidazo derivatives0.49
AntimicrobialImidazole thioacetanilidesVariable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and sulfonamide formation. For example, imidazo[1,2-a]pyridine intermediates can be generated via [4+1] cycloaddition between TOSMIC (tosylmethyl isocyanide) and iminium electrophiles derived from aldehydes and amines like L-proline. Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride introduces the sulfonamide moiety . Key steps include:

  • Formation of iminium intermediates using catalytic L-proline.
  • Cyclization via nucleophilic attack by 2-aminopyridine derivatives.
  • Optimization of reaction conditions (e.g., solvent, temperature) to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using diffractometers, and refinement is carried out using programs like SHELXL , which handles small-molecule crystallography efficiently. Key steps include:

  • Data scaling and absorption correction.
  • Initial structure solution via direct methods (e.g., SHELXD).
  • Refinement of atomic coordinates, thermal parameters, and hydrogen bonding using SHELXL .
  • Validation with tools like PLATON to check for missed symmetry or disorder .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm regiochemistry of the imidazo[1,2-a]pyridine core and sulfonamide substitution.
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • IR : Identification of sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • XRD : To resolve ambiguities in stereochemistry or hydrogen bonding observed in NMR .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : To model transition states and energetics of cyclization steps (e.g., [4+1] cycloaddition). Software like Gaussian or ORCA can optimize geometries and calculate activation barriers .
  • NBO Analysis : To evaluate charge distribution in intermediates, identifying nucleophilic/electrophilic centers .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings?

  • Methodological Answer :

  • Dynamic Effects : NMR may average signals for flexible moieties (e.g., sulfonamide rotation), while XRD provides static snapshots. Use variable-temperature NMR to detect conformational exchange .
  • Hydrogen Bonding : XRD reveals intramolecular N–H⋯Br or N–H⋯O interactions that may not be evident in solution-phase NMR. Compare XRD-derived torsion angles with NOESY correlations .
  • Validation : Cross-check computational models (DFT-optimized geometries) against both datasets .

Q. How does the electronic nature of substituents influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the benzene ring and assay activity (e.g., enzyme inhibition).
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., COX-2). Correlate with Hammett σ values to quantify electronic effects .
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials linked to metabolic stability .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-cyclization or sulfonamide hydrolysis).
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., iminium formation) .

Data Contradiction and Validation

Q. How to address conflicting reports on the biological activity of structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies.
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Structural Overlays : Superimpose XRD structures to identify conformational differences affecting activity .

Q. What crystallographic metrics ensure the reliability of reported hydrogen-bonding interactions?

  • Methodological Answer :

  • Distance-Angle Criteria : Validate N–H⋯O bonds with d(H⋯O) < 2.5 Å and angles > 120°.
  • Hirshfeld Surface Analysis : Quantify interaction fingerprints (e.g., % contribution of H-bonding vs. van der Waals contacts) .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Analogs

ParameterValue
Space GroupP 1 (monoclinic)
Dihedral Angle (Pyridine-Benzene)66.87°
Intramolecular N–H⋯Brd = 2.42 Å, θ = 157°
R-factor< 0.05

Table 2 : Computational vs. Experimental Bond Lengths (Å)

Bond TypeDFT (B3LYP/6-31G*)XRD Data
C–N (Sulfonamide)1.421.41
N–S (Sulfonamide)1.631.62

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